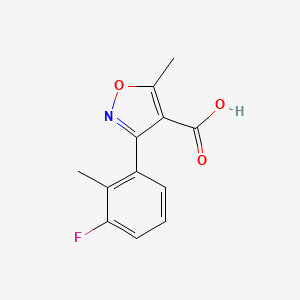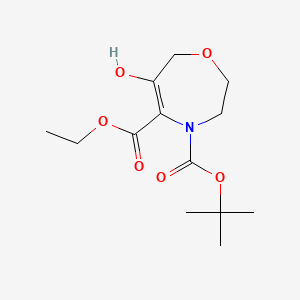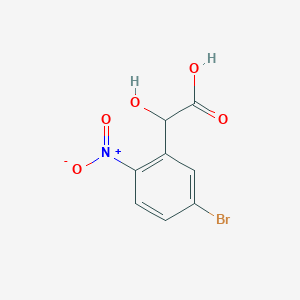
5-Bromo-2-nitromandelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-nitromandelic acid is an organic compound that features both bromine and nitro functional groups attached to a mandelic acid core
Preparation Methods
The synthesis of 5-Bromo-2-nitromandelic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a brominated aromatic compound, followed by the introduction of the mandelic acid moiety. The reaction conditions often require careful control of temperature and the use of specific reagents to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often focus on optimizing reaction conditions to maximize yield and minimize costs. For example, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
5-Bromo-2-nitromandelic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Bromo-2-nitromandelic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated and nitroaromatic compounds.
Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to create products with specific characteristics.
Mechanism of Action
The mechanism by which 5-Bromo-2-nitromandelic acid exerts its effects depends on the specific application. In chemical reactions, the bromine and nitro groups can participate in various transformations, influencing the reactivity and stability of the compound. In biological systems, these functional groups can interact with enzymes and other biomolecules, potentially affecting cellular processes and pathways.
Comparison with Similar Compounds
5-Bromo-2-nitromandelic acid can be compared with other brominated and nitroaromatic compounds, such as:
5-Bromo-2-chloromandelic acid: Similar in structure but with a chlorine atom instead of a nitro group, leading to different reactivity and applications.
2-Nitromandelic acid:
5-Bromo-2-nitrobenzoic acid: Similar functional groups but attached to a benzoic acid core, resulting in different reactivity and applications.
Properties
IUPAC Name |
2-(5-bromo-2-nitrophenyl)-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c9-4-1-2-6(10(14)15)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURYXEVGGGTCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(=O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
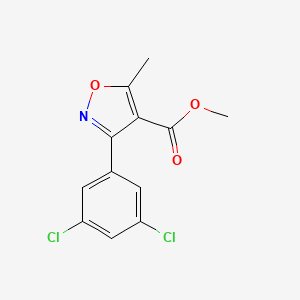
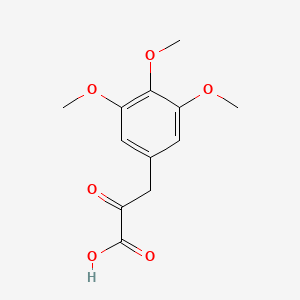

![(R)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol](/img/structure/B13703468.png)
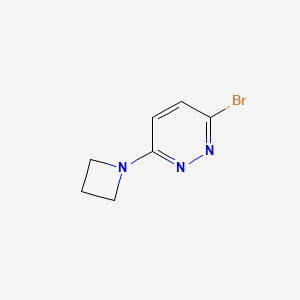
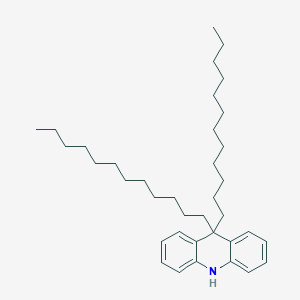
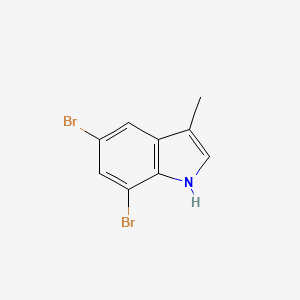
![Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate](/img/structure/B13703478.png)
![Methyl 5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13703481.png)
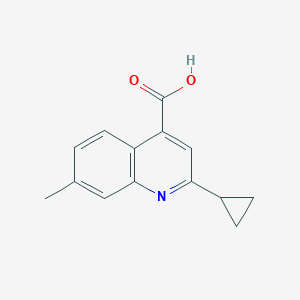
![1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703486.png)
